molecular formula C9H8BrN3O B3002013 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860612-51-7

4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3002013
CAS No.: 860612-51-7
M. Wt: 254.087
InChI Key: XLXZEMLCFRJAED-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.087. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities

    Research has shown the synthesis of various 1,2,4-triazole derivatives, including compounds similar to 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds have been tested and found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

  • Antibacterial Activity

    Another study synthesized novel derivatives of 1,2,4-triazole and tested them for their antibacterial activity. The research highlighted the potential of these compounds in combating various bacterial strains (Plech et al., 2011).

Spectroscopic Properties and Crystal Structure

  • Halogen Bonding and Spectroscopic Properties: A study conducted on a derivative of 1,2,4-triazole-3-thione, which is structurally similar to the compound , determined its molecular structure using X-ray diffraction and explored its spectroscopic properties (Mirosław et al., 2015).

Antileishmanial Activity and Molecular Docking

  • Antileishmanial Activity and Molecular Docking Study: Derivatives of 1,2,4-triazole, similar to the compound of interest, have been synthesized and their structure characterized. Their antileishmanial activity was evaluated, and molecular docking analyses were conducted to understand the interactions responsible for this activity (Süleymanoğlu et al., 2022).

Restricted Rotation and Conformational Analysis

  • Restricted Rotation Around Methylene Bridge: Research on similar compounds to this compound has been conducted to clarify the restricted rotation around the CH2 N bond, using NMR, X-ray, and DFT studies. This study provides insights into the structural dynamics of such compounds (Karayel et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as 4-(4-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one, is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has shown superior antipromastigote activity, which is the stage of the life cycle of Leishmania parasites where they are motile and proliferative . The compound’s interaction with Plasmodium berghei has also resulted in significant suppression of the parasite .

Biochemical Pathways

It is known that pyrazole derivatives can interfere with the routine metabolic pathways of cells, leading to an increase in the production of reactive oxygen species (ros) and free radicals . This can cause cellular damage and inhibit the growth and proliferation of the target organisms .

Pharmacokinetics

It is known that pyrazole derivatives have promising adme properties

Result of Action

The compound has shown significant antileishmanial and antimalarial activities. It has demonstrated superior antipromastigote activity against Leishmania aethiopica, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . It has also shown significant suppression of Plasmodium berghei .

Properties

IUPAC Name

4-(4-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-6-11-12-9(14)13(6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXZEMLCFRJAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A large microwave tube was filled in with 2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide (1.8 g, 6.62 mmol) and 2M aqueous NaOH (9 mL, 18 mmol). The reaction mixture was heated under microwave irradiation for 20 min at 130° C. Water (ca 18 mL) was added and the pH was adjusted to 4 by dropwise addition of aqueous HCl, with stirring. The thick precipitate was collected by filtration, washed with small amounts of cold water and dried. A small amount (220 mg) was purified by analytical preparation leading to 195 mg of the title compound.
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